Exo1

Description

Structure

3D Structure

Properties

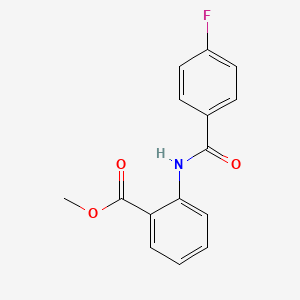

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Exonuclease 1 (Exo1) in Double-Strand Break Repair

The following technical guide details the role of Exonuclease 1 (Exo1) in Double-Strand Break Repair (DSBR). It is structured for an expert audience, focusing on mechanistic causality, regulation, therapeutic applications, and validated experimental protocols.

Executive Summary

Exonuclease 1 (this compound) is a 5’→3’ exonuclease belonging to the RAD2/XPG family, serving as a critical determinant in the choice of DNA Double-Strand Break (DSB) repair pathways.[1] While the MRE11-RAD50-NBS1 (MRN) complex initiates DSB processing, this compound is the primary driver of long-range resection , generating the extensive 3’ single-stranded DNA (ssDNA) overhangs required for Homologous Recombination (HR) and checkpoint activation.

This guide dissects the mechanistic duality of this compound: it is essential for error-free HR but, if unregulated, can drive mutagenic Single-Strand Annealing (SSA) or excessive checkpoint signaling. We further explore its emerging role as a synthetic lethal target in BRCA-deficient cancers and provide validated protocols for assessing its activity in vitro and in vivo.

The Resection Machinery: Mechanism of Action

The Two-Stage Resection Model

DSB resection is a bi-phasic process.[2] this compound operates primarily in the second, highly processive phase.

-

Incision & Short-Range Resection (The "Licensing" Step):

-

Initiators: The MRN complex recruits CtIP (RBBP8).

-

Action: MRE11 endonuclease activity nicks the DNA 5’ to the break. The MRE11 3’→5’ exonuclease activity then degrades back toward the break, removing the 5’ end and any protein blocks (e.g., Ku70/80).

-

Outcome: A short 3’ overhang (~50–100 nucleotides). This "licenses" the break for extensive resection.

-

-

Long-Range Resection (The "Extension" Step):

-

Pathway A (this compound-Dependent): this compound binds the nick/overhang and degrades the 5’ strand in a 5’→3’ direction. It is highly processive, capable of resecting kilobases of DNA.

-

Pathway B (this compound-Independent): The helicase BLM (or WRN) unwinds the DNA, while the nuclease DNA2 cleaves the resulting 5’ flap.

-

Redundancy: These pathways are partially redundant. However, this compound is the primary driver for activating the ATR-Chk1 checkpoint due to the rapid generation of long ssDNA tracts.

-

Visualization of the Resection Cascade

Figure 1: The bi-phasic DNA end resection pathway. This compound and DNA2/BLM act as parallel downstream effectors following MRN/CtIP initiation.

Regulation of this compound Activity

Unchecked this compound activity is lethal. It can degrade replication forks or generate excessive ssDNA that exhausts RPA pools (replication catastrophe). Therefore, this compound is tightly regulated via a "Brake and Gas" system.

Post-Translational Modifications (PTMs)

-

Phosphorylation (The Brake):

-

ATR/ATM: In response to DNA damage, ATM and ATR phosphorylate this compound. This phosphorylation often promotes interaction with 14-3-3 proteins or targets this compound for degradation, thereby limiting resection tract length to prevent "hyper-resection."

-

CDK (Cell Cycle Control): Cdk1/2 phosphorylates this compound in S/G2 phase, activating it to ensure resection only occurs when a sister chromatid is available for HR.

-

-

14-3-3 Interaction:

-

14-3-3 proteins bind phosphorylated this compound and sequester it or inhibit its catalytic activity, effectively acting as a "molecular brake" to stop resection once sufficient ssDNA is generated.

-

Protein-Protein Interactions

-

PCNA (The Gas): this compound contains a PCNA-interacting protein (PIP) box at its C-terminus. Interaction with PCNA (the sliding clamp) tethers this compound to DNA, significantly increasing its processivity during resection.

-

BLM Helicase: BLM stimulates this compound activity in vitro, likely by unwinding secondary structures that might stall the exonuclease.

Pathway Choice: HR vs. MMEJ vs. SSA

This compound activity dictates the repair outcome based on the extent of resection and the availability of homology.

| Repair Pathway | Role of this compound | Mechanism & Consequence |

| Homologous Recombination (HR) | Essential | Generates long 3' overhangs for RAD51 filament formation and homology search. Error-Free. |

| NHEJ | Antagonistic | This compound removes the blunt ends required for Ku-mediated ligation. Extensive resection inhibits NHEJ. |

| Single-Strand Annealing (SSA) | Promoter | If direct repeats are present, this compound exposes them. Annealing leads to deletion of the intervening sequence.[3] Mutagenic. |

| Alt-EJ / MMEJ | Context Dependent | Moderate resection exposes microhomologies. However, hyper-resection by this compound can remove microhomologies, suppressing MMEJ. |

Therapeutic Implications: Synthetic Lethality[4][5][6][7][8]

BRCA1/2 Deficiency

In BRCA1-deficient cells, the initiation of HR is impaired.[4] These cells become heavily reliant on alternative pathways like SSA or Alt-EJ to manage DSBs.

-

Synthetic Lethality: Loss of this compound in BRCA1-deficient cells is often lethal.[5] Without this compound, the backup SSA pathway (which requires long resection to expose distant repeats) fails.

-

Drug Resistance: Conversely, in some contexts, reducing resection (via this compound loss) can restore partial HR in BRCA1-deficient cells by preventing the "over-processing" of ends that cannot be protected by the mutant BRCA1, effectively causing PARP inhibitor resistance.

-

Therapeutic Strategy: Small molecule inhibitors of this compound are being developed to target HR-deficient tumors, exploiting the dependency on extensive resection for survival.

Experimental Protocols

Protocol A: Immunofluorescence of RPA Foci (Resection Proxy)

Purpose: To indirectly measure this compound activity by quantifying the accumulation of RPA on ssDNA. Self-Validation: Positive control (CPT or IR treated WT cells) must show distinct foci; Negative control (sithis compound or siCtIP) must show significantly reduced foci intensity.

Reagents:

-

Fixative: 4% Paraformaldehyde (PFA).[6]

-

Extraction Buffer: 0.5% Triton X-100 in PBS (Pre-extraction is critical to remove soluble RPA).

-

Antibodies: Anti-RPA32 (e.g., Abcam ab2175), Anti-γH2AX (DSB marker).

Workflow:

-

Seed Cells: Grow cells on glass coverslips to 70% confluence.

-

Damage Induction: Treat with 10 Gy Ionizing Radiation (IR) or 1 µM Camptothecin (CPT) for 1–4 hours.

-

Pre-Extraction (Critical Step):

-

Wash cells 1x with PBS.

-

Incubate in Extraction Buffer for 5 minutes on ice before fixation. This removes non-chromatin bound RPA, ensuring only ssDNA-bound RPA is visualized.

-

-

Fixation: Add 4% PFA for 15 minutes at Room Temperature (RT).

-

Blocking: 3% BSA in PBS for 30 minutes.

-

Primary Antibody: Incubate anti-RPA32 (1:500) and anti-γH2AX (1:1000) for 1 hour at RT.

-

Imaging: Confocal microscopy.

-

Quantification: Count RPA foci per γH2AX-positive nucleus. This compound-deficient cells should show >50% reduction in RPA foci intensity/number.

-

Protocol B: qPCR-Based Resection Assay (Direct Quantification)

Purpose: To directly measure the percentage of ssDNA at defined distances from a specific DSB (e.g., induced by AsiSI enzyme). Mechanism: Restriction enzymes cannot cut ssDNA. Resection converts dsDNA to ssDNA, making it resistant to digestion.

Workflow:

-

Induction: Use a cell line expressing 4-OHT-inducible AsiSI endonuclease (e.g., DIvA cells). Treat with 4-OHT (300 nM) for 4 hours to induce breaks.

-

Genomic DNA Extraction: Isolate DNA using a gentle kit (avoid shearing) (e.g., Qiagen DNeasy).

-

Restriction Digest:

-

Aliquot DNA into two tubes.

-

Tube A (Mock): No enzyme.

-

Tube B (Digest): Add a restriction enzyme (e.g., BanI) that has a cut site within the resection zone (e.g., 1kb from the AsiSI break).

-

-

qPCR:

-

Design primers flanking the BanI site.

-

Amplify both Mock and Digest samples.

-

-

Calculation:

-

Interpretation: If resection occurred, the site becomes ssDNA and BanI cannot cut. The Digest sample will amplify similarly to the Mock (High % Resection). If no resection (this compound deficient), BanI cuts the dsDNA, and PCR fails (Low % Resection).

-

References

-

Mechanism of long-range DNA end resection by Sgs1-Dna2 or this compound pathways. Source: ResearchGate / PNAS

-

This compound or DNA2 in complex with BLM or WRN binds initially resected DNA DSBs. Source: Reactome Pathway Database

-

This compound protects BRCA1-deficient cells against toxic DNA lesions. Source: Molecular Cell / PubMed

-

14-3-3 Proteins Restrain the this compound Nuclease to Prevent Overresection. Source: Journal of Biological Chemistry / PMC

-

Immunofluorescence-based methods to monitor DNA end resection. Source: Methods in Molecular Biology / PMC

-

Phosphorylation of this compound modulates homologous recombination repair of DNA double-strand breaks. Source: Nucleic Acids Research / PMC

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound plays a major role in DNA end resection in humans and influences double-strand break repair and damage signaling decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses double-strand break induced homologous recombination between diverged sequences in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects BRCA1-deficient cells against toxic DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Technical Guide: Exo1-Mediated DNA End Resection

Operational Role, Regulation, and Experimental Quantification

Executive Summary

Exonuclease 1 (Exo1) is a structure-specific 5'→3' exonuclease that functions as a primary engine of long-range DNA end resection . This process is the committed step in Homologous Recombination (HR), transforming chemically reactive Double-Strand Breaks (DSBs) into 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 filament formation.[1][2]

This guide provides a technical deep-dive into the this compound mechanism, its functional redundancy with the Dna2-Sgs1 axis, and the specific protocols required to quantify its activity in vitro and in vivo.

Part 1: Mechanistic Architecture

The Two-Step Resection Model

DNA end resection does not occur in a single quantum event. It follows a biphasic kinetic model:

-

Initiation (Short-Range): The Mre11-Rad50-Nbs1 (MRN) complex, in conjunction with CtIP (Sae2 in yeast), makes a nick near the DSB and resects approximately 50–100 nucleotides. This removes "dirty" ends (e.g., protein adducts) but is insufficient for stable RAD51 nucleation.

-

Extension (Long-Range): The short overhang recruits the long-range machinery. This step is extensive (up to several kilobases) and is driven by two partially redundant pathways:

Pathway Visualization

The following diagram illustrates the transition from DSB recognition to the divergence of the this compound and Dna2 pathways.

Caption: The biphasic transition from MRN-mediated clipping to extensive resection by this compound or Dna2/BLM.[1][4]

Comparative Enzymology: this compound vs. Dna2

While redundant, these enzymes have distinct biochemical requirements.

| Feature | This compound Pathway | Dna2-BLM Pathway |

| Enzymatic Activity | Exonuclease (processive) | Endonuclease (flap cleavage) |

| Substrate Requirement | dsDNA end (5' recessed) | ssDNA 5' flap (requires unwinding) |

| Helicase Dependency | Independent (mostly) | Dependent (Requires BLM/Sgs1) |

| RPA Interaction | Stimulated by RPA | Blocked by RPA (requires helicase to displace) |

| Cell Cycle Regulation | Phospho-regulated (S/G2) | Phospho-regulated (S/G2) |

Part 2: Biochemical Regulation

This compound is a potent nuclease; its activity must be strictly confined to S/G2 phase to prevent unscheduled degradation of replication forks or telomeres.

The Phosphorylation Switch

This compound activity is modulated by Cyclin-Dependent Kinases (CDKs) and the DNA damage response kinase ATM.

-

CDK Regulation (S/G2 Phase): CDK1/2 phosphorylates this compound at four C-terminal sites (S639, T732, S815, T824 ).[5]

-

ATM Regulation: In response to DNA damage, ATM phosphorylates this compound at S714 .[5] This is a signal-amplification step that stabilizes this compound at the break site.

Part 3: Experimental Methodologies

To study this compound, one must quantify the generation of ssDNA. The following protocols are the field standards for distinguishing resection defects.

Protocol A: qPCR-Based Resection Assay (AsiSI-ER System)

Objective: Quantify the percentage of DNA resection at a specific genomic locus.[10][11][12] System: U2OS cells expressing AsiSI-ER (a restriction enzyme fused to the Estrogen Receptor). Addition of 4-Hydroxytamoxifen (4-OHT) drives the enzyme into the nucleus to create site-specific DSBs.

Workflow Logic

We utilize restriction enzymes (e.g., BsrGI, BamHI) that digest double-stranded DNA (dsDNA) but cannot digest single-stranded DNA (ssDNA) .

-

No Resection: Locus remains dsDNA

Enzyme cuts -

Resection Occurred: Locus becomes ssDNA

Enzyme cannot cut

Step-by-Step Methodology

-

Induction: Treat AsiSI-ER U2OS cells with 300 nM 4-OHT for 4 hours to induce DSBs.

-

Genomic DNA Extraction: Harvest cells. Embed in agarose plugs (optional but recommended to prevent shearing) or use a gentle column-based extraction (e.g., DNeasy) to preserve high-molecular-weight DNA.

-

Restriction Digest:

-

Aliquot 1: Mock digest (No enzyme).

-

Aliquot 2: Digest with restriction enzyme (e.g., BsrGI) whose site is located ~200–1000 bp from the AsiSI cut site.

-

Critical Control: Ensure the enzyme is methylation-insensitive if the locus is methylated.

-

-

qPCR Quantification:

-

Design primers flanking the restriction site.

-

Run qPCR using SYBR Green or TaqMan probes.

-

-

Calculation:

Note: This formula assumes 100% digestion efficiency in non-resected controls. A "no-break" control locus should be used to normalize digestion efficiency.

Protocol B: Native BrdU Immunofluorescence

Objective: Visualize global resection activity (ssDNA accumulation) in single cells.

-

Labeling: Grow cells in media containing BrdU (10 µg/mL) for 24 hours. BrdU incorporates into the DNA.[3]

-

Damage Induction: Treat with Ionizing Radiation (10 Gy) or CPT. Allow 1–4 hours for resection.

-

Fixation: Fix cells with 4% Paraformaldehyde (PFA).

-

Staining (The Critical Step):

-

Analysis: Quantify nuclear foci. This compound-deficient cells will show significantly reduced BrdU foci compared to WT.

Part 4: Clinical Interface & Synthetic Lethality

This compound has emerged as a high-value target in precision oncology, particularly in the context of BRCA-deficient cancers.

The BRCA1-Exo1 Axis

In BRCA1-deficient cells, the HR pathway is compromised.[13] These cells often rely on alternative, more error-prone pathways (like Single-Strand Annealing or Alt-NHEJ) or compensatory resection by this compound/Dna2 to survive replication stress.

-

Synthetic Lethality: Loss of this compound in a BRCA1-deficient background is synthetically lethal.[6][13]

-

Mechanism: BRCA1-deficient cells accumulate ssDNA gaps during replication.[6] this compound is required to expand these gaps to trigger checkpoint activation (ATR pathway) or facilitate post-replicative repair.[6] Without this compound, these toxic intermediates persist, leading to "replication catastrophe."

Therapeutic Strategy

Inhibiting this compound in BRCA1-mutant tumors creates a "double-hit" scenario:

-

Hit 1 (Genetic): BRCA1 mutation impairs high-fidelity repair.

-

Hit 2 (Drug): this compound inhibition blocks the backup resection/gap-expansion mechanism.

-

Outcome: Accumulation of toxic DNA lesions

Cell Death.

References

-

Gravel, S., et al. (2008). DNA helicases Sgs1 and BLM promote DNA double-strand break resection.[14] Science, 322(5908), 1710-1713. Link

-

Mimitou, E. P., & Symington, L. S. (2008). Sae2, this compound and Sgs1 collaborate in DNA double-strand break resection.[2][3][15] Nature, 455(7214), 770-774. Link

-

Tomimatsu, N., et al. (2014). Phosphorylation of this compound by CDKs 1 and 2 regulates DNA end resection and repair pathway choice. Nature Communications, 5, 3561. Link

-

Zhou, Y., et al. (2014).[16] Quantitation of DNA double-strand break resection intermediates in human cells. Nucleic Acids Research, 42(3), e19. Link

-

Ray Chaudhuri, A., et al. (2016). Replication fork stability confers chemoresistance in BRCA-deficient cells. Nature, 535(7612), 382-387. Link

Sources

- 1. Mechanism and Regulation of DNA End Resection in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA2 and this compound in replication-coupled, homology-directed repair and in the interplay between HDR and the FA/BRCA network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. This compound and DNA2-mediated ssDNA gap expansion is essential for ATR activation and to maintain viability in BRCA1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Interaction of CtIP and Nbs1 Connects CDK and ATM to Regulate HR–Mediated Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound protects BRCA1-deficient cells against toxic DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA helicases Sgs1 and BLM promote DNA double-strand break resection [genesdev.cshlp.org]

- 15. Sgs1 helicase and two nucleases Dna2 and this compound resect DNA double strand break ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphorylation of this compound by CDKs 1 and 2 regulates DNA end resection and repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanistic Characterization and Targeting of Human Exo1 5'-3' Exonuclease

Executive Summary

Exonuclease 1 (Exo1) is a structure-specific nuclease belonging to the Rad2/XPG family, critical for maintaining genomic stability.[1] It possesses a unique 5'→3' exonuclease activity that processes double-stranded DNA (dsDNA) ends, nicks, and gaps.[1] Its activity is pivotal in two major repair pathways: DNA Mismatch Repair (MMR) , where it excises erroneous bases, and Homologous Recombination (HR) , where it executes long-range DNA end resection.[2][3]

This guide dissects the molecular mechanism of this compound, detailing the structural basis of its processivity, its two-metal ion catalytic cycle, and validated protocols for its biochemical characterization. Furthermore, we analyze its emerging role as a therapeutic target for synthetic lethality in BRCA-deficient cancers.[4][5]

Structural and Mechanistic Basis[6][7]

The Rad2/XPG Conserved Domain

Human this compound shares a conserved N-terminal nuclease domain with FEN1 (Flap Endonuclease 1) and XPG.[6] However, unlike FEN1 which targets 5' flaps, this compound is optimized for the processive degradation of nicked or recessed 5' ends of dsDNA.

The "Hydrophobic Wedge" and DNA Threading

The structural distinctiveness of this compound lies in its ability to induce a conformational change in the DNA substrate.

-

The Wedge: Upon binding, a hydrophobic wedge domain inserts into the DNA duplex.[7]

-

DNA Bending: This insertion induces a sharp (~90°) bend in the DNA, unpairing the 5' terminal nucleotides.[7]

-

Threading: The unpaired 5' strand is threaded through a "helical arch" (a disordered loop that becomes ordered upon DNA binding) toward the active site. This threading mechanism ensures processivity, preventing the enzyme from dissociating after a single cleavage event.

The Two-Metal Ion Catalytic Mechanism

This compound hydrolyzes the phosphodiester backbone using a classic two-metal ion mechanism, typically utilizing Mg²⁺ or Mn²⁺.

-

Active Site Coordination: A cluster of conserved acidic residues (Aspartates and Glutamates) coordinates two divalent metal ions (Metal A and Metal B).

-

Nucleophilic Attack:

-

Metal A: Activates the attacking water molecule to form a hydroxide ion.

-

Metal B: Stabilizes the transition state of the pentacovalent phosphate and facilitates the departure of the 3'-hydroxyl leaving group.

-

-

Result: Release of a nucleoside 5'-monophosphate (dNMP) and a shortened DNA strand.

Visualization of the Catalytic Cycle

Figure 1: The catalytic cycle of this compound. Note the feedback loop representing the processive nature of the enzyme, where it remains bound to the substrate for multiple cleavage events.

Biological Functional Context

This compound is a "switch hitter" in DNA repair, functioning in distinct pathways based on its recruitment partners.

DNA Mismatch Repair (MMR)

In MMR, this compound is recruited by the MutS (MSH2-MSH6) and MutL (MLH1-PMS2) complexes.

-

Function: It excises the nascent strand containing the mismatch, creating a gap that is subsequently filled by Pol δ.

-

Regulation: Its activity is modulated by PCNA and inhibited once the mismatch is removed to prevent excessive degradation.

Homologous Recombination (HR)

In HR, this compound is responsible for "long-range resection."[2][8][9]

-

Initiation: The MRN complex + CtIP perform the initial short-range resection.

-

Extension: this compound (or the BLM-DNA2 pair) extends this resection to generate long 3' ssDNA overhangs.

-

Significance: These overhangs are coated by RPA and subsequently RAD51, which is essential for strand invasion.

Figure 2: Divergent roles of this compound in Mismatch Repair (MMR) and Homologous Recombination (HR).

Experimental Characterization: Protocols

To study this compound mechanism or screen for inhibitors, robust assays are required. We recommend two complementary approaches: a high-throughput fluorescence assay and a high-resolution gel assay.

Reagent Preparation

Assay Buffer (Standard):

-

20 mM HEPES-KOH (pH 7.5)

-

100 mM KCl (Ionic strength is critical; >150 mM inhibits activity)

-

5 mM MgCl₂ (Essential cofactor)[6]

-

0.5 mM DTT (Reducing agent to maintain cysteine stability)

-

0.1 mg/mL BSA (Prevents non-specific adsorption)

Protocol A: Real-Time Fluorescence Intensity Assay

Best for: High-throughput screening (HTS) of inhibitors.

Principle: Use a dsDNA substrate with a 2-Aminopurine (2-AP) analog incorporated.[10] 2-AP fluorescence is quenched when stacked in dsDNA but increases significantly upon release as a free nucleotide.

-

Substrate: Anneal a 5'-2-AP modified strand with a complementary strand to form a 5'-recessed duplex.

-

Reaction Mix: Combine 25 nM this compound enzyme with Assay Buffer in a black 384-well plate.

-

Initiation: Add 2-AP dsDNA substrate (final conc. 100 nM).

-

Measurement: Monitor fluorescence (Ex: 310 nm / Em: 370 nm) continuously for 30 minutes at 37°C.

-

Analysis: The slope of the linear phase represents the initial velocity (

).

Protocol B: Gel-Based Cleavage Assay

Best for: Mechanistic studies, processivity analysis, and verifying cleavage patterns.

-

Substrate: 5'-radiolabeled ([

-³²P]ATP) or 5'-fluorophore (FAM/Cy5) labeled dsDNA with a 5' nick or gap. -

Reaction:

-

Mix 10 nM substrate with varying concentrations of this compound (1–50 nM).

-

Incubate at 37°C for defined time points (e.g., 0, 2, 5, 10, 20 min).

-

-

Termination: Stop reaction with 2x volume of Formamide Loading Dye (95% formamide, 20 mM EDTA) and heat at 95°C for 5 min.

-

Separation: Resolve products on a 15% Denaturing Polyacrylamide (Urea) Gel.

-

Visualization: Phosphorimaging (for ³²P) or Typhoon scanner (for fluorescence).

-

Data Output: Quantification of the "ladder" of degradation products.

Quantitative Parameters

When characterizing this compound, the following parameters are typical for wild-type human this compound on a preferred nicked substrate:

| Parameter | Approximate Value | Biological Significance |

| 5 – 20 nM | High affinity for DNA ends/nicks ensures efficient recruitment. | |

| ~0.5 – 2.0 s⁻¹ | Moderate turnover allows for regulation; not as fast as replicative polymerases. | |

| Processivity | Moderate | Can cleave hundreds of nucleotides before dissociation, but often functions distributively in vitro without accessory factors (e.g., RPA). |

| pH Optimum | 7.5 – 8.0 | Physiological relevance. |

Therapeutic Implications

Synthetic Lethality in HR-Deficient Cancers

This compound has emerged as a promising drug target.[4][5] In cancers with BRCA1/2 mutations (HR-deficient), the cell relies heavily on alternative repair pathways.

-

Mechanism: Inhibiting this compound blocks the resection step necessary for alternative homology-directed repair or backup pathways, leading to the accumulation of toxic double-strand breaks and cell death.

-

Combination Therapy: this compound inhibitors may synergize with PARP inhibitors (PARPi), overcoming resistance mechanisms where resection is dysregulated.

Small Molecule Inhibitors

Recent efforts have identified specific inhibitors:

-

This compound-IN-1 (Compound F684): A potent, selective inhibitor (

).[11] It suppresses DNA end resection and selectively kills BRCA-deficient cells.[4][5][11] -

Exosin: An earlier identified inhibitor, useful as a chemical probe but with lower potency compared to newer generation compounds.

References

-

Orans, J., et al. (2011). Structures of human exonuclease 1 DNA complexes suggest a unified mechanism for nuclease family. Cell, 145(2), 212-223.

-

Keijzers, G., et al. (2018). Human Exonuclease 1 (this compound) Regulatory Functions in DNA Replication with Putative Roles in Cancer. International Journal of Molecular Sciences, 20(1), 74.

-

Martensson, S., et al. (2023). High-Throughput Exonuclease Assay Based on the Fluorescent Base Analogue 2-Aminopurine. ACS Omega, 8(9), 8600–8609.

-

Tomimatsu, N., et al. (2012). DNA-damage-induced degradation of this compound exonuclease limits DNA end resection to ensure accurate DNA repair. Journal of Biological Chemistry, 287(52), 43353-43362.

Sources

- 1. Human Exonuclease 1 (this compound) Regulatory Functions in DNA Replication with Putative Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-molecule imaging reveals the mechanism of this compound regulation by single-stranded DNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of Small Molecule Inhibitors Targeting Exonuclease 1 for Homologous Recombination-Deficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human exonuclease 1 (this compound) activity characterization and its function on flap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA-damage-induced degradation of this compound exonuclease limits DNA end resection to ensure accurate DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exonuclease 1-dependent and independent mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

The Structure and Catalytic Mechanism of Exonuclease 1: A Technical Guide for Therapeutic Development

Abstract

Exonuclease 1 (Exo1) is a pivotal enzyme in maintaining genomic integrity, playing a critical, structurally-defined role in DNA mismatch repair (MMR), base excision repair (BER), homologous recombination (HR), and replication fork processing. As a member of the Rad2/XPG family of nucleases, its 5' to 3' exonuclease and flap endonuclease activities are essential for the precise removal of DNA lesions and the processing of DNA intermediates. This guide provides an in-depth analysis of the this compound catalytic domain, its enzymatic mechanism, key protein-protein interactions, and its emerging role as a target for therapeutic intervention in oncology. We synthesize structural biology insights with biochemical data to offer a comprehensive resource for researchers and drug development professionals.

Introduction: this compound as a Guardian of the Genome

Genomic stability is paramount for cellular life, and its maintenance relies on a sophisticated network of DNA repair pathways. Exonuclease 1 (this compound) functions as a key effector nuclease in multiple of these pathways. Its primary role is the processive degradation of DNA in a 5' to 3' direction, which is critical for excising mismatched nucleotides, processing DNA breaks for repair, and resolving stalled replication forks.

The clinical relevance of this compound is underscored by its association with cancer. Elevated expression of this compound is observed in various tumors and is often linked to increased resistance to certain DNA-damaging chemotherapeutics. Conversely, germline mutations in this compound can lead to increased cancer susceptibility, highlighting its dual role in both suppressing and potentially enabling tumorigenesis depending on the cellular context. This complexity makes this compound a compelling subject of study and a potential target for novel anti-cancer therapies.

The Structural Architecture of the this compound Catalytic Domain

The catalytic activity of human this compound resides within its N-terminal domain, which is a member of the XPG-like superfamily. This domain adopts a highly conserved fold characterized by a central beta-sheet core flanked by alpha-helices. The integrity of this structure is essential for its enzymatic functions.

The Active Site and Catalytic Residues

The active site of this compound is a highly specialized pocket designed to coordinate divalent metal ions, typically Mg²⁺ or Mn²⁺, which are indispensable for catalysis. These ions are coordinated by a series of conserved acidic residues, including Aspartate (Asp) and Glutamate (Glu), which act as a nucleophilic center. The two-metal-ion catalytic mechanism, common to many polymerases and nucleases, is believed to be utilized by this compound. One metal ion activates a water molecule for a nucleophilic attack on the phosphodiester bond, while the second metal ion stabilizes the transition state and the leaving group.

Key catalytic residues within the human this compound active site include:

-

Asp-78, Asp-171, Asp-173, and Glu-108 : These residues are directly involved in coordinating the two catalytic metal ions (Mg²⁺/Mn²⁺) that are essential for the hydrolysis of the phosphodiester backbone. Mutations in these residues have been shown to abolish the nuclease activity of this compound.

DNA Substrate Recognition and Binding

This compound exhibits a remarkable ability to recognize and process a variety of DNA structures, including 5' recessed ends, nicks, and flap structures. This versatility is conferred by a specialized DNA-binding channel. The enzyme engages with the DNA substrate by threading the 5' single-stranded tail through a channel leading to the active site. This threading mechanism ensures processivity and directs the 5' to 3' polarity of degradation.

A key structural feature facilitating this is a helical arch or "gateway" through which the DNA must pass. This structure is thought to play a role in separating the DNA strands and positioning the scissile phosphate in the active site for cleavage.

The Catalytic Mechanism: A Step-by-Step View

The enzymatic action of this compound can be dissected into several discrete steps, from initial substrate binding to the release of mononucleotide products.

Diagram 1: Catalytic Cycle of this compound

Caption: A simplified workflow of the this compound catalytic cycle.

This processive action allows this compound to efficiently remove long stretches of nucleotides without dissociating from the substrate, a feature that is particularly important in mismatch repair where excision tracts can be several hundred bases long.

Key Protein-Protein Interactions: The this compound Interactome

The function of this compound is tightly regulated and targeted through its interactions with other key proteins in the DNA repair and replication machinery. These interactions are often mediated by a conserved PIP (PCNA-Interacting Protein) box motif located at the C-terminus of this compound.

Interaction with Proliferating Cell Nuclear Antigen (PCNA)

PCNA, a ring-shaped sliding clamp that encircles DNA, acts as a mobile platform for recruiting various proteins to the site of DNA synthesis or repair. The interaction between this compound and PCNA is crucial for enhancing the processivity and efficiency of this compound's nuclease activity. By tethering this compound to the DNA substrate, PCNA ensures that the nuclease remains engaged for multiple catalytic cycles, which is essential for the excision of long DNA tracts during MMR.

Interaction with Mismatch Repair Proteins (MutLα)

In the context of MMR, this compound is recruited by the MutLα complex (a heterodimer of MLH1 and PMS2). This interaction is fundamental for licensing the excision step of MMR. The endonuclease activity of PMS2 within the MutLα complex creates an entry point nick in the newly synthesized strand, which then serves as the starting point for this compound's 5' to 3' exonucleolytic degradation of the error-containing DNA segment. This coordinated action ensures that only the daughter strand is repaired.

Diagram 2: this compound Interactions in Mismatch Repair (MMR)

Caption: The role of this compound and its key interactions within the MMR pathway.

Quantitative Analysis of this compound Enzymatic Activity

The catalytic efficiency of this compound can be quantified through standard enzyme kinetics. Below is a summary of representative kinetic parameters for human this compound acting on different DNA substrates. These values are illustrative and can vary based on experimental conditions (e.g., buffer composition, temperature, metal ion cofactor).

| Substrate Type | Parameter | Reported Value (approx.) | Significance |

| 5' Flap DNA | Km | 5 - 20 nM | High affinity for flap structures, relevant in Okazaki fragment processing. |

| kcat | 50 - 200 min-1 | Efficient turnover rate for flap cleavage. | |

| 5' Recessed dsDNA | Km | 50 - 150 nM | Moderate affinity for dsDNA ends, relevant in DSB resection. |

| kcat | 100 - 500 min-1 | High processivity when initiated from a nick or end. | |

| ssDNA | Km | > 500 nM | Low affinity for unstructured ssDNA. |

| kcat | Variable, generally lower | Activity is highly dependent on having a free 5' end. |

Note: Data compiled from various biochemical studies. Actual values are highly dependent on assay conditions.

Experimental Protocols for Studying this compound Activity

The following section provides standardized, step-by-step methodologies for the in vitro characterization of this compound's nuclease activity.

Protocol: Recombinant Human this compound Expression and Purification

This protocol describes the expression of His-tagged human this compound in an E. coli system followed by affinity and ion-exchange chromatography.

1. Expression:

- Transform E. coli BL21(DE3) cells with a pET-based vector containing the human this compound coding sequence with an N-terminal His6-tag.

- Grow cells in 2xYT medium at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate for 16-18 hours at 16°C.

- Harvest cells by centrifugation and store the pellet at -80°C.

2. Lysis and Affinity Chromatography:

- Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).

- Lyse cells by sonication on ice.

- Clarify the lysate by centrifugation at 40,000 x g for 45 minutes.

- Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

- Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 10% glycerol).

- Elute this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).

3. Ion-Exchange Chromatography (for higher purity):

- Dialyze the eluate against Buffer A (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

- Load the dialyzed protein onto a HiTrap Q HP column.

- Elute the protein using a linear gradient of NaCl from 100 mM to 1 M.

- Pool fractions containing pure this compound, concentrate, and store in Storage Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 50% glycerol, 1 mM DTT) at -80°C.

Protocol: In Vitro Nuclease Assay (Fluorescence-Based)

This assay measures the exonuclease activity of this compound on a 5' recessed DNA substrate labeled with a fluorophore and a quencher.

1. Substrate Preparation:

- Synthesize two oligonucleotides:

- Fluorescent Strand (e.g., 50-mer): 5'-[FAM]-...[Internal Quencher]...-3'

- Complementary Strand (e.g., 30-mer): 3'-...-5' (anneals to the 3' end of the fluorescent strand, leaving a 20-nt 5' FAM-labeled overhang).

- Anneal the strands in Annealing Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl) by heating to 95°C for 5 minutes and slowly cooling to room temperature.

2. Nuclease Reaction:

- Prepare a master mix of Reaction Buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).

- Set up reactions in a 96-well plate. To each well, add:

- Reaction Buffer

- DNA Substrate (final concentration: 10 nM)

- Purified this compound (final concentration: 0.1 - 10 nM, titrate for optimal activity).

- Incubate the plate at 37°C in a fluorescence plate reader.

3. Data Acquisition and Analysis:

- Measure the increase in FAM fluorescence (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.

- As this compound degrades the 5' overhang, the FAM fluorophore is separated from the quencher, resulting in an increase in fluorescence.

- Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.

- Plot V₀ against this compound concentration to determine specific activity.

Diagram 3: Workflow for Fluorescence-Based Nuclease Assay

Caption: A streamlined workflow for measuring this compound nuclease activity.

Clinical Significance and Therapeutic Targeting

The central role of this compound in DNA repair makes it a compelling target for cancer therapy. Many conventional chemotherapies and radiotherapies function by inducing catastrophic DNA damage in rapidly dividing cancer cells.

-

Inhibition of this compound as a Sensitization Strategy: Cancer cells often overexpress DNA repair proteins, including this compound, to survive the onslaught of DNA damage. Inhibiting this compound could prevent the repair of this damage, thereby sensitizing cancer cells to genotoxic agents. This is particularly relevant for tumors that are resistant to platinum-based drugs or PARP inhibitors. A small molecule inhibitor of this compound could be used in combination therapies to lower the effective dose of chemotherapy and reduce side effects.

-

This compound in Synthetic Lethality: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), cells become highly dependent on the remaining pathways for survival. Targeting this compound in such a context could create a synthetic lethal interaction, leading to selective killing of cancer cells while sparing normal cells.

The development of potent and specific small-molecule inhibitors for this compound is an active area of research. High-throughput screening campaigns, coupled with structure-based drug design leveraging the known crystal structure of the this compound catalytic domain, are promising avenues for identifying lead compounds.

Conclusion

The catalytic domain of Exonuclease 1 is a highly sophisticated molecular machine, essential for preserving genome stability through its precise and processive nuclease activity. Its structure, catalytic mechanism, and interactions with PCNA and MutLα provide a clear framework for understanding its function in DNA repair. As our comprehension of its role in cancer progression and therapy resistance deepens, this compound is solidifying its position as a high-value target for the next generation of oncology drugs. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the biology of this compound and translating these insights into novel therapeutic strategies.

References

-

Title: Crystal structure of the human this compound-DNA complex reveals the mechanism of DNA processing. Source: Nature Structural & Molecular Biology URL: [Link]

-

Title: The Nuclease Activity of FEN1, this compound, and DNA2 in DNA Repair and Replication. Source: Annual Review of Biochemistry URL: [Link]

-

Title: Functional interaction of human exonuclease 1 with DNA polymerase delta in the presence of proliferating cell nuclear antigen. Source: The Journal of Biological Chemistry URL: [Link]

-

Title: The N-terminus of the human PMS2 protein is required for MutLalpha-stimulated this compound-catalyzed excision in mismatch repair. Source: The Journal of Biological Chemistry URL: [Link]

-

Title: Mismatch repair, but not apoptosis, is dependent on MED1 in human cells. Source: Molecular Cell URL: [Link]

The Flap Endonuclease Activity of Exo1: Mechanisms, Assays, and Therapeutic Targeting

[1][2]

Executive Summary

Exonuclease 1 (this compound) is a structure-specific nuclease of the RAD2/XPG family, traditionally defined by its 5'→3' exonuclease activity in DNA mismatch repair (MMR) and double-strand break repair (DSBR).[1][2][3][4] However, this compound possesses a critical, often overlooked 5' flap endonuclease activity . Unlike its homolog FEN1, which specializes in Okazaki fragment processing, this compound’s flap activity is tailored for resection intermediates and telomeric maintenance. This guide dissects the molecular mechanics of this activity, provides a self-validating biochemical protocol for its isolation, and outlines the screening workflow for next-generation this compound inhibitors like ART5537.

Part 1: Mechanistic Deep Dive

Structural Basis: The "Mobile Arch"

While both this compound and FEN1 share a conserved core nuclease domain, their substrate handling differs fundamentally due to the "helical arch" (or gateway) structure.

-

FEN1: Possesses a rigid helical arch that obligates a threading mechanism .[5] The 5' flap must be threaded through this arch to access the active site, ensuring only free 5' ends are cleaved.[5]

-

This compound: Features a mobile arch (microdomain). This flexibility allows this compound to accommodate a wider variety of substrates. It can bind 5' recessed ends (for exonuclease activity) at the base of the arch or thread 5' flaps through the aperture.[3][5][6]

-

Key Consequence: The mobile arch allows this compound to transition between exonucleolytic resection and endonucleolytic cleavage without dissociating, a property essential for processive resection in Homologous Recombination (HR).

-

Cleavage Specificity: The "1-nt Incision" Rule

A definitive biochemical signature distinguishes this compound from other nucleases. When presented with a 5' flap substrate (a bifurcated structure with a 5' single-stranded overhang and a 3' double-stranded stem):

-

Binding: this compound recognizes the junction but requires a specific orientation.

-

Incision: Unlike FEN1, which typically cleaves precisely at the phosphodiester bond of the junction, This compound cleaves 1 nucleotide (nt) into the double-stranded DNA (dsDNA) region .

-

Products: This results in a released flap fragment that is 1 nt longer than the single-stranded overhang, leaving a nicked duplex with a 1 nt gap.[5]

Metal Ion Dependence

Part 2: Biological Context & Signaling

This compound's flap endonuclease activity is not merely redundant to FEN1; it serves distinct biological niches:

-

Mismatch Repair (MMR): this compound excises the error-containing strand.[10] While primarily exonucleolytic, the endonuclease activity can process secondary structures formed during strand displacement.

-

Telomere Maintenance: this compound cleaves 5' flaps containing G-quadruplex (G4) DNA and transcribed telomeric G-loops, structures that often inhibit FEN1.

-

Homologous Recombination (HR): In BRCA-deficient cells, this compound-mediated resection is the primary driver of ssDNA generation, making it a synthetic lethal target.

Visualization: this compound Mechanistic Pathway[1][2][13]

Figure 1: Mechanistic pathway of this compound flap endonuclease activity, highlighting the critical 1-nt incision step.[2][5]

Part 3: Experimental Protocol (Self-Validating System)

Protocol: 5' Flap Endonuclease Activity Assay

Objective: To specifically isolate and quantify the endonucleolytic activity of this compound, distinguishing it from exonuclease degradation.

A. Substrate Design

Construct a "Pseudo-Y" or Flap substrate using three oligonucleotides.

-

Oligo 1 (Flap Strand): 5'-[Radio/Fluoro-Label]-TTT TTT TTT TTT TTT TTT TTT (20nt Flap) - Complementary Sequence (20nt) - 3'

-

Oligo 2 (Template Strand): Complementary to Oligo 1's 3' end and Oligo 3.

-

Oligo 3 (Upstream Primer): Anneals to Oligo 2, abutting the flap junction.

-

Validation: Anneal ratio 1:1.2:1.2 (Flap:Template:Primer). Purify on PAGE to ensure no free ssDNA remains (which would be degraded by exonuclease activity).

B. Reaction Conditions[11]

-

Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 100 µg/mL BSA.

-

Cofactor: 5 mM

(Physiological) OR 1 mM -

Enzyme: Purified hthis compound (1–10 nM).

-

Control: Catalytically dead mutant (this compound-D173A).

C. Workflow Steps

-

Equilibration: Pre-incubate enzyme and buffer at 37°C for 5 min.

-

Initiation: Add 10 nM labeled substrate.

-

Time-Course: Aliquot at 0, 2, 5, 10, and 20 min.

-

Quenching: Mix immediately with 2x Formamide Loading Dye (95% formamide, 20 mM EDTA).

-

Separation: Heat to 95°C for 3 min. Load on 15% Denaturing Urea-PAGE.

D. Data Analysis & Interpretation (The "Self-Check")

| Observation | Interpretation |

| Product Size = Flap Length | FEN1-like cleavage. Cleavage exactly at the junction. (Possible contamination if using crude extracts). |

| Product Size = Flap + 1 nt | This compound Specific Signature. Cleavage occurred 1 nt into the duplex. |

| Ladder of small bands | Exonuclease Activity. The enzyme is degrading the flap from the 5' end.[2] (Reduce enzyme conc. or block 5' end with Streptavidin). |

| No Cleavage | Inactive Enzyme. Check D173A control (should be blank). |

Part 4: Drug Discovery & Screening[1][2][14][15][16]

Targeting this compound is a promising strategy for HR-deficient cancers (e.g., BRCA1/2 mutations).[12][13][14][15] Inhibitors like ART5537 exploit synthetic lethality by blocking the resection necessary for alternative repair pathways.

High-Throughput Screening (HTS) Workflow

The following workflow utilizes a Fluorescence Resonance Energy Transfer (FRET) based approach for scalability.

Figure 2: Screening cascade for this compound inhibitors, moving from high-throughput FRET to specific gel-based validation.

Lead Compound Profile: ART5537

-

Mechanism: Metal-chelating inhibitor. Binds to the active site, displacing the catalytic metal ions (

/ -

Selectivity: High specificity for this compound over FEN1 due to the unique geometry of the this compound active site pocket.

-

Effect: Traps this compound on DNA or prevents catalysis, leading to accumulation of unrepaired breaks in BRCA-deficient cells (Synthetic Lethality).[15]

References

-

Orans, J. et al. (2011).[3] Structures of human exonuclease 1 DNA complexes suggest a unified mechanism for nuclease family. Cell.

-

Keijzers, G. et al. (2015). Human exonuclease 1 (this compound) activity characterization and its function on flap structures.[1][2][3][4][16][17] Bioscience Reports.

-

Vallur, A. C. & Maizels, N. (2010). Distinct activities of exonuclease 1 and flap endonuclease 1 at telomeric G4 DNA.[1] PLoS One.

-

Mann, S. E. et al. (2025).[12] Discovery of ART5537: A Potent and Selective Small-Molecule Probe for this compound.[12][14] Journal of Medicinal Chemistry.

-

Chen, X. et al. (2025).[12][13] Discovery and Characterization of Small Molecule Inhibitors Targeting Exonuclease 1 for Homologous Recombination-Deficient Cancer Therapy.[18][12][13][14][15] ACS Chemical Biology.

Sources

- 1. Distinct Activities of Exonuclease 1 and Flap Endonuclease 1 at Telomeric G4 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human exonuclease 1 (this compound) activity characterization and its function on flap structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FEN Nucleases: Bind, Bend, Fray, Cut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-molecule imaging reveals the mechanism of this compound regulation by single-stranded DNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Distinct roles of two Mg2+ binding sites in regulation of murine flap endonuclease-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. meiosis.cornell.edu [meiosis.cornell.edu]

- 11. A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Characterization of Small Molecule Inhibitors Targeting Exonuclease 1 for Homologous Recombination-Deficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Characterization of Small Molecule Inhibitors Targeting Exonuclease 1 for Homologous Recombination-Deficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complementary Roles for Exonuclease 1 and Flap Endonuclease 1 in Maintenance of Triplet Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

Exonuclease 1 (EXO1) in Homologous Recombination: Mechanistic Architecture, Redundancy, and Therapeutic Targeting

[1]

Executive Summary

Exonuclease 1 (EXO1) is a pivotal 5'→3' exonuclease that executes the "long-range" phase of DNA end resection, the committing step of Homologous Recombination (HR).[1] For drug development professionals, this compound represents a double-edged sword: its activity is essential for high-fidelity repair, yet its dysregulation—either loss or overexpression—creates vulnerabilities exploitable by synthetic lethality strategies (e.g., PARP inhibitors). This guide dissects the molecular mechanics of this compound, its functional redundancy with the DNA2/BLM pathway, and provides a validated, quantitative protocol for measuring resection efficiency in pre-clinical models.

Part 1: Mechanistic Architecture of DNA End Resection[3]

Homologous recombination is strictly regulated by the generation of 3' single-stranded DNA (ssDNA) overhangs.[2] This process occurs in a two-step bidirectional model :

-

Incision (Short-Range): The MRE11-RAD50-NBS1 (MRN) complex, in conjunction with CtIP (RBBP8), creates a nick near the Double-Strand Break (DSB) and performs limited resection (approx. 50–100 nucleotides).

-

Extension (Long-Range): This is where this compound enters. It extends the resection tract to several kilobases, committing the cell to HR and preventing Non-Homologous End Joining (NHEJ).

The this compound Mechanism

Unlike its functional counterpart DNA2, which requires a helicase (BLM or WRN) to unwind DNA before cleavage, This compound is a structural hybrid . It possesses intrinsic ability to degrade the 5'-terminated strand of double-stranded DNA (dsDNA) directly.[2]

-

Polarity: Strictly 5'→3'.

-

Substrate: Nicks, gaps, and recessed 5' ends.[1]

-

Regulation: this compound is activated by phosphorylation (CDK-dependent) and physical interaction with the MRN complex and PCNA. It is negatively regulated by 14-3-3 proteins to prevent hyper-resection.

Visualization: The Resection Pathway Decision Tree

The following diagram illustrates the bifurcation of resection pathways and the specific role of this compound.

Figure 1: The Two-Step DNA End Resection Model highlighting the parallel processing by this compound and DNA2/BLM.

Part 2: The Redundancy Paradox & Therapeutic Implications

For drug discovery, the redundancy between this compound and DNA2 is critical. Cells can survive the loss of one, but not both.[3] This redundancy is the basis for resistance mechanisms in BRCA-deficient cancers.

Comparative Analysis: this compound vs. DNA2

| Feature | This compound Pathway | DNA2 Pathway |

| Enzymatic Class | Exonuclease (5'→3') | Endonuclease (requires ssDNA flaps) |

| Helicase Requirement | None (Intrinsic dsDNA processing) | Absolute (Requires BLM or WRN) |

| Processivity | Highly processive (enhanced by MRN) | Highly processive (motor-driven by BLM) |

| Clinical Significance | Loss restores PARPi resistance in BRCA- | Target for combination therapy |

The PARP Inhibitor (PARPi) Resistance Axis

In BRCA1-deficient tumors, HR is compromised, making them sensitive to PARPi.[4] However, resistance often emerges.[4]

-

Mechanism: In BRCA1-null cells, the 53BP1-Shieldin complex blocks resection.[5]

-

Resistance: Loss of 53BP1 removes this block, allowing This compound (and DNA2) to access the break, restore resection, and reactivate HR, thereby rendering the tumor resistant to PARPi.

-

Drug Target: Inhibiting this compound in PARPi-resistant tumors (which have lost 53BP1) can re-sensitize the cells to therapy.

Part 3: Experimental Validation (The qPCR Resection Assay)

To validate this compound inhibitors or study resection defects, relying on RPA foci (immunofluorescence) is insufficient; it is semi-quantitative and indirect. The qPCR-based Resection Assay is the gold standard for quantifying ssDNA generation at specific loci.

Principles of the Assay

This assay utilizes the property of restriction enzymes (e.g., BsrGI, BanI) which can only cleave double-stranded DNA.

-

Intact DNA: Enzyme cuts → PCR template destroyed → No Signal .

-

Resected DNA (ssDNA): Enzyme cannot cut → PCR template intact → High Signal .

Protocol: AsiSI-ER Inducible System

Target System: U2OS cells stably expressing AsiSI-ER (Estrogen Receptor fusion).[6] AsiSI creates clean DSBs at known genomic loci upon Tamoxifen (4-OHT) treatment.

Step-by-Step Methodology

1. Induction of DSBs

-

Treat AsiSI-ER U2OS cells with 300 nM 4-OHT for 4 hours.

-

Control: Treat parallel flask with vehicle (ethanol).

2. Genomic DNA Extraction (The Critical Step)

-

Expert Insight: Do not use standard spin columns (e.g., Qiagen). The shear forces will create random ssDNA ends, causing high background.

-

Method: Embed cells in 0.5% Low Melting Point (LMP) Agarose plugs .

-

Lyse cells within plugs using Proteinase K buffer (50°C, overnight).

-

Wash plugs extensively with TE buffer to remove detergents.

-

Melt plugs at 70°C and digest with β-Agarase to release high-molecular-weight DNA.

3. Restriction Enzyme Digestion

-

Aliquot 100 ng of gDNA.[7]

-

Digest with a restriction enzyme that has a cut site within the amplicon near the DSB (e.g., BsrGI).

-

Mock Control: Incubate aliquot without enzyme.

4. Quantitative PCR (qPCR)

-

Design primers flanking the restriction site (approx. 150-300bp from the AsiSI cut site).

-

Run qPCR using SYBR Green.

-

Calculation:

(Note: Formula adjusts for the fact that ssDNA is resistant to digestion).

Visualization: The qPCR Assay Logic

Figure 2: Logical flow of the qPCR-based resection assay. Resection protects DNA from restriction digestion, allowing amplification.

References

-

Symington, L. S., & Gautier, J. (2011). DNA end resection: mechanism and control. Annual Review of Genetics, 45, 247-271.

-

Nimonkar, A. V., et al. (2011). BLM-DNA2-RPA-MRN and this compound-BLM-RPA-MRN constitute two distinct pathways of DNA end resection in human cells. Science, 331(6021), 1208-1211.

-

Tomimatsu, N., et al. (2012). this compound plays a major role in DNA end resection in humans and influences double-strand break repair and damage signaling decisions.[8] DNA Repair, 11(4), 414-422.

-

Zhou, Y., et al. (2014). Quantitation of DNA double-strand break resection intermediates in human cells. Nucleic Acids Research, 42(3), e19.

-

Bunting, S. F., et al. (2010). 53BP1 inhibits homologous recombination in Brca1-deficient cells by blocking resection of DNA breaks. Cell, 141(2), 243-254.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. DNA End Resection: Nucleases Team Up with the Right Partners to Initiate Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and DNA2-mediated ssDNA gap expansion is essential for ATR activation and to maintain viability in BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound plays a major role in DNA end resection in humans and influences double-strand break repair and damage signaling decisions - PMC [pmc.ncbi.nlm.nih.gov]

Exonuclease 1 (Exo1) at the Telomere: A Technical Guide on Maintenance, Stability, and Therapeutic Targeting

Executive Summary

This technical guide examines the critical, dualistic role of Exonuclease 1 (Exo1) in telomere biology. While essential for generating the 3' G-rich overhangs required for protective T-loop formation, this compound activity must be strictly sequestered to prevent catastrophic hyper-resection and genomic instability. For drug development professionals, this compound represents a high-value target: its upregulation correlates with poor prognosis in multiple carcinomas, and its inhibition sensitizes cancer cells to DNA-damaging agents.

Part 1: Mechanistic Deep Dive

The Molecular Sculptor: this compound Functionality

This compound is a radical-sensitive 5'→3' exonuclease belonging to the RAD2/XPG family.[1][2][3][4][5] At the telomere, its primary physiological function is resection : the controlled degradation of the C-rich 5' strand to expose the G-rich 3' single-stranded DNA (ssDNA) overhang.

Why is this critical? Mammalian telomeres are blunt-ended immediately after leading-strand replication. Without this compound-mediated processing, these blunt ends cannot invade the double-stranded telomeric tract to form the T-loop (the protective "cap"). A failure in this process triggers an ATM-dependent DNA damage response (DDR), interpreting the natural chromosome end as a Double-Strand Break (DSB).

The "Tug-of-War": Regulatory Networks

Telomere stability relies on a precise equilibrium between resection (this compound/Apollo) and fill-in synthesis (CST Complex/Pol α-primase).

-

The Brake (Ku70/80): The Ku heterodimer binds telomere ends with high affinity, physically blocking this compound access.[6] In Ku-deficient cells, this compound runs unchecked, causing extensive resection and cell cycle arrest.

-

The Accelerator (CDKs): In S/G2 phase, Cyclin-Dependent Kinases (CDKs) phosphorylate this compound, enhancing its affinity for DNA ends and promoting resection necessary for replication completion.[7]

-

The Terminator (CST Complex): The CTC1-STN1-TEN1 (CST) complex binds the ssDNA overhang generated by this compound. It recruits Pol α-primase to perform "fill-in" synthesis, limiting the overhang length to a physiological range (~50–400 nucleotides in humans).

Visualization: The Telomere Processing Pathway

Figure 1: The stepwise processing of telomeres. This compound resects the C-strand to create the G-overhang, a process strictly limited by the CST complex to ensure stability.

Part 2: Experimental Methodologies

To validate this compound modulators or study telomere defects, researchers must employ self-validating protocols. Standard PCR is insufficient due to the repetitive nature of telomeres.

Protocol A: Native In-Gel Hybridization (The Gold Standard)

This assay measures the length and abundance of the ssDNA G-overhang without denaturing the double-stranded telomere regions.

Mechanism: A radiolabeled (CCCTAA)n probe hybridizes only to the single-stranded overhang in a native gel. Subsequent denaturation and re-probing provide a total telomere signal for normalization.

Step-by-Step Workflow:

-

Sample Prep: Embed cells in agarose plugs (to prevent shearing of long telomeres). Digest with MboI/AluI to degrade non-telomeric DNA.

-

Electrophoresis: Run digested DNA on a 0.7% agarose gel (0.5x TBE) at low voltage (2V/cm) for 16 hours.

-

Critical Control: Include a sample treated with Exonuclease I (specific for ssDNA). Loss of signal in this lane validates that the probe is detecting overhangs, not internal ssDNA gaps.

-

-

Drying (Crucial Step): Dry the gel at 50°C for 1 hour using a vacuum gel dryer.

-

Why? This immobilizes the DNA within the agarose matrix, preventing diffusion during hybridization, as there is no transfer to a membrane yet.

-

-

Native Hybridization: Incubate the dried gel with a 32P-labeled (CCCTAA)4 probe at 50°C overnight. Wash 3x with 4x SSC at room temperature.

-

Imaging 1: Expose to a PhosphorImager screen.[5][8] (Result = Overhang Signal).

-

Denaturation & Re-probing: Soak the gel in 0.5M NaOH/1.5M NaCl to denature the DNA in situ. Neutralize and re-hybridize with the same probe.

-

Imaging 2: Expose again. (Result = Total Telomere Signal).

-

Quantification: Calculate the ratio of Native/Denatured signal.

Protocol B: Telomere Dysfunction Induced Foci (TIF) Assay

A cytological assay to determine if this compound deregulation is causing DNA damage at the telomere.

Logic: If this compound hyper-resects, the telomere triggers a DDR. We visualize this by co-localizing a telomere marker (TRF1/TRF2) with a DNA damage marker (53BP1 or γH2AX).

Data Presentation Table: Expected Phenotypes

| Genotype/Condition | G-Overhang Status | TIF Assay (Damage) | Cell Fate |

| WT (Normal) | Normal (~150nt) | Negative (<5% cells) | Stable Division |

| This compound Knockout | Shortened/Blunt | Negative | Increased Fragility / Fusion |

| CST Knockdown | Extended (Hyper-resected) | Positive (Strong) | Arrest / Senescence |

| Ku70/80 Null | Extended | Positive | Massive Resection / Death |

Part 3: Therapeutic Implications & Drug Development

This compound is a "double-edged sword" in oncology.

This compound as a Sensitizer

Tumors often rely on upregulated DNA repair pathways to survive replication stress.[9]

-

Strategy: Inhibiting this compound in combination with DSB-inducing agents (e.g., Cisplatin, Doxorubicin).

-

Mechanism: Chemotherapy creates breaks. Without this compound, the cell cannot resect these breaks to initiate Homologous Recombination (HR) repair. The cell is forced into Non-Homologous End Joining (NHEJ), which is error-prone and toxic in this context, or undergoes mitotic catastrophe.

Targeting ALT Cancers

Approximately 10-15% of cancers (and 60% of osteosarcomas) maintain telomeres via Alternative Lengthening of Telomeres (ALT) , a recombination-based pathway, rather than reactivating Telomerase.

-

The Link: ALT relies heavily on resection and strand invasion (HR-like mechanisms).

-

Hypothesis: this compound is likely a critical driver of the ALT mechanism. Targeting this compound could specifically starve ALT-positive tumors of their maintenance mechanism without affecting somatic cells (which are telomerase-negative and quiescent).

Visualization: The Therapeutic Window

Figure 2: Synthetic lethality strategy. Blocking this compound prevents HR-mediated repair of chemotherapy-induced breaks, forcing the tumor cell into toxic repair pathways.

References

-

Tomita, K., et al. (2008). The role of this compound in telomere maintenance and stability. Nature Structural & Molecular Biology. [Link]

-

Wu, L., et al. (2012). Telomeric 3' overhangs derive from resection by this compound and Apollo and fill-in by POT1b-associated CST. Cell. [Link]

-

Eid, W., et al. (2010). DNA end resection by this compound facilitates a transition from ATM- to ATR-mediated cell cycle checkpoint signaling.[7][10] Nucleic Acids Research. [Link][11]

-

Miotto, B., & Struhl, K. (2010). This compound-dependent single-stranded DNA at telomeres activates subsets of DNA damage and spindle checkpoint pathways. Nature. [Link]

-

Zhao, Y., et al. (2013). Telomere G-overhang Length Measurement: The DSN method.[12][13][14] Methods in Molecular Biology. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Competition between the Rad50 Complex and the Ku Heterodimer Reveals a Role for this compound in Processing Double-Strand Breaks but Not Telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomeric 3′ overhangs derive from resection by this compound and Apollo and fill-in by POT1b-associated CST - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Exonuclease 1 (this compound) Regulatory Functions in DNA Replication with Putative Roles in Cancer [mdpi.com]

- 5. Human Ku70/80 Protein Blocks Exonuclease 1-mediated DNA Resection in the Presence of Human Mre11 or Mre11/Rad50 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA-damage-induced degradation of this compound exonuclease limits DNA end resection to ensure accurate DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Examination of the Telomere G-overhang Structure in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exonuclease 1 (this compound) Participates in Mammalian Non-Homologous End Joining and Contributes to Drug Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound plays a major role in DNA end resection in humans and influences double-strand break repair and damage signaling decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Telomere G-overhang Length Measurement: The DSN method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

The Contextual Nuclease: Decoding the Exo1 Protein-Protein Interaction Network

The following technical guide provides an in-depth analysis of the Exo1 protein-protein interaction (PPI) network. It is structured to move from structural mechanistic determinants to functional regulation and finally to therapeutic exploitation.

Executive Summary

Exonuclease 1 (this compound) is frequently reduced to its catalytic identity: a 5’–3’ exonuclease.[1][2][3][4][5] However, in the context of drug development and genomic stability research, this compound functions less as a standalone enzyme and more as a molecular hub . Its activity—whether initiating long-range resection in Homologous Recombination (HR) or excising mismatches in Mismatch Repair (MMR)—is dictated entirely by its "interactome."

This guide deconstructs the this compound interaction network, positing that the C-terminal disordered tail acts as a command center, containing specific linear motifs (SLiMs) that recruit distinct protein partners to switch this compound between repair pathways. We further explore how targeting these interfaces offers a novel modality for synthetic lethality in BRCA-deficient cancers.

Part 1: The Structural Command Center (The C-Terminus)

While the N-terminal domain (residues 1–352) contains the catalytic core (Rad2/XPG family), the C-terminal region is intrinsically disordered and serves as the docking station for protein partners. The specificity of this compound signaling relies on three critical motifs: the PIP-box , the MIP-box , and the SHIP-box .

The Canonical Interactome: MMR and Replication

This compound is the only exonuclease implicated in MMR. Its recruitment is not random but "handed off" between MutS and MutL complexes via specific motifs.

-

PCNA Interaction (The PIP-Box): this compound contains a PCNA-Interacting Protein (PIP) box at its extreme C-terminus.[6]

-

Mechanism:[2][3][4][7][8][9][10][11] This motif anchors this compound to the replication fork and repair sites.

-

Function: It enhances the processivity of this compound, preventing it from disengaging prematurely during long-range resection. Disruption of the PIP-box significantly reduces this compound retention at damage sites.

-

-

MLH1 Interaction (The MIP-Box): The interaction with MLH1 is mediated by the MIP-box (MLH1-Interacting Protein box), located near residues 504–507 in human this compound (Sequence: R-S-R-F-F).[4][5]

-

Significance: This is the critical "license" for MMR. MLH1 physically recruits this compound to the nicked mismatch. Mutations in the MIP-box (e.g., F506A) abolish MLH1 binding without affecting MSH2 binding, causing MMR defects.

-

-

MSH2 Interaction (The SHIP-Boxes): this compound binds MSH2 via SHIP-boxes (MSH2-Interacting Peptide).[12]

-

Redundancy: Interestingly, the MIP and SHIP motifs function partially redundantly to ensure robust this compound recruitment.[13]

-

The Resection Complex: HR and Telomeres

In Homologous Recombination, this compound must switch partners from MMR factors to Helicases.

-

BLM and WRN Helicases: this compound physically interacts with RecQ helicases (BLM and WRN).[14]

-

Causality: Helicases unwind the DNA, while this compound resects the resulting ssDNA. BLM stimulates this compound processivity, generating the long 3’ overhangs required for RAD51 filament formation.[15]

-

Therapeutic Note: The this compound-BLM interaction is critical for the "Alternative Lengthening of Telomeres" (ALT) pathway in cancer cells, making this interface a target for ALT-positive tumors.

-

Visualization of the Interaction Logic

The following diagram illustrates the "Decision Node" logic of the this compound C-terminus.

Caption: The this compound C-terminal tail contains discrete motifs (MIP, SHIP, PIP) that recruit specific partners, dictating whether this compound enters MMR, HR, or is sequestered by 14-3-3.

Part 2: Regulation via the 14-3-3 Switch

This compound is a dangerous enzyme; unchecked resection leads to genomic instability. Therefore, the cell uses Post-Translational Modifications (PTMs) to regulate the interactome.

The Phosphorylation-Binding Relay

Upon DNA damage (replication stress), the ATR kinase pathway is activated.

-

Phosphorylation: this compound is phosphorylated at multiple serine residues, most notably S746 (in humans).

-

14-3-3 Binding: This phosphorylation creates a high-affinity binding site for 14-3-3 proteins (specifically

and -

Sequestration: 14-3-3 binding physically occludes the this compound interaction surface or sequesters it in the cytoplasm.

-

Why? This prevents "pathological processing" of stalled replication forks. If this compound acts too aggressively at a stalled fork, it can convert a simple stall into a double-strand break (DSB). 14-3-3 acts as the "brake."

-

Part 3: Experimental Workflows for Interactome Mapping

To validate these interactions in a drug discovery context, researchers must move beyond simple Western blots. The following protocols prioritize interaction specificity and cellular context .

Protocol A: Proximity-Dependent Biotinylation (BioID/TurboID)

Objective: To identify transient partners (like Helicases) that may not survive harsh lysis conditions of Co-IP.

Step-by-Step Methodology:

-

Construct Design: Fuse this compound to TurboID (biotin ligase) at the N-terminus (N-term fusion preserves C-term motifs).

-

Control: Express TurboID fused to Nuclear Localization Signal (NLS) alone.

-

-

Labeling: Treat cells (e.g., U2OS) with 50 µM biotin for 1 hour.

-

Stimulation:[14] Optional treatment with Hydroxyurea (2 mM) to induce replication stress and enrich for stalled fork partners.

-

-

Lysis (Stringent): Lyse cells in RIPA buffer containing 0.1% SDS.

-

Streptavidin Pull-down: Incubate lysates with Streptavidin-coated magnetic beads. Wash with high-salt buffers (500 mM LiCl) to remove non-covalent binders.

-